Phthalimidine, N-(2-oxo-3-piperidyl)-

CNS pharmacology sedative-hypnotic screening drug safety margin

Phthalimidine, N-(2-oxo-3-piperidyl)- (CAS 79458-80-3; also known as EM-255) is a synthetic phthalimidine derivative that belongs to the thalidomide-analog class of immunomodulatory and CNS-active compounds. It is the mono-oxo piperidine variant of the phthalimidine scaffold, carrying a single carbonyl at the 2-position of the piperidine ring, in contrast to the 2,6-dioxo substitution pattern of the widely studied reference compound EM-12.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 79458-80-3
Cat. No. B14449726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidine, N-(2-oxo-3-piperidyl)-
CAS79458-80-3
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C13H14N2O2/c16-12-11(6-3-7-14-12)15-8-9-4-1-2-5-10(9)13(15)17/h1-2,4-5,11H,3,6-8H2,(H,14,16)
InChIKeyJMIPGSWDKXXJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of Phthalimidine, N-(2-oxo-3-piperidyl)- (CAS 79458-80-3)


Phthalimidine, N-(2-oxo-3-piperidyl)- (CAS 79458-80-3; also known as EM-255) is a synthetic phthalimidine derivative that belongs to the thalidomide-analog class of immunomodulatory and CNS-active compounds. It is the mono-oxo piperidine variant of the phthalimidine scaffold, carrying a single carbonyl at the 2-position of the piperidine ring, in contrast to the 2,6-dioxo substitution pattern of the widely studied reference compound EM-12. This compound is recognized as a major hydrolytic metabolite of EM-12 both in vitro and in vivo and has been directly characterized alongside thalidomide, supidimide, and other analogues in quantitative CNS-activity profiling studies [1][2].

Why N-(2-oxo-3-piperidyl)-phthalimidine Cannot Be Interchanged with Generic Phthalimidine Analogues


Within the phthalimidine class, small structural differences create non-linear changes in both pharmacodynamic and pharmacokinetic behavior. The mono-oxo piperidine configuration of EM-255 (single carbonyl) produces a distinct CNS-depressant profile compared with the 2,6-dioxo analogue EM-12: at high systemic exposures EM-12 induces loss of righting reflex (anesthetic-like sedation) whereas EM-255 does not, despite all congeners suppressing spontaneous motor activity, electroshock convulsions, and isolation-induced aggression at lower doses [1]. Furthermore, EM-255 is the predominant in vivo hydrolysis metabolite of EM-12 in primate models, meaning that researchers using EM-12 must account for its metabolic conversion to EM-255 when interpreting pharmacology or toxicology data [2]. These qualitative and quantitative divergences mean that substituting one phthalimidine analogue for another without experimental verification risks misattribution of efficacy, toxicity, or metabolic fate.

Quantitative Evidence Guide: Where EM-255 Outperforms or Differentially Positions Against Closest Analogs


Anaesthetic Liability: EM-255 Does Not Induce Loss of Righting Reflex at Lethal-Toxic Doses, Unlike EM-12

In a direct head-to-head comparison of thalidomide and five structural analogues, EM-255 (N-(2-oxo-3-piperidyl)-phthalimidine) was tested alongside EM-12 (2-(2,6-dioxopiperidin-3-yl)phthalimidine) for induction of anaesthesia in rodents. Thalidomide, supidimide, EM-8, and EM-255 did not induce anaesthesia up to the highest or lethal-toxic doses administered; in contrast, EM-12 and EM-136 caused loss of righting reflex at high dosages, consistent with classical sedative-hypnotic drugs [1]. This qualitative difference maps to a single carbonyl group: EM-136 differs from thalidomide only by the absence of one oxygen on the piperidine moiety, a property that shifts CNS depression into anaesthetic territory [1].

CNS pharmacology sedative-hypnotic screening drug safety margin

Metabolic Origin: EM-255 Is the Major In Vivo Hydrolysis Product of EM-12 in Primates

In marmoset monkeys administered EM-12 (5 mg/kg i.p. or p.o.), EM-356 and EM-27 were identified as the two major hydrolysis products formed via amide cleavage of the piperidinedione ring. EM-356 (equivalent to EM-255: N-(2-oxo-3-piperidyl)-phthalimidine) was the main metabolite present in urine. Stereoselective analysis showed that roughly twice as much EM-356 was produced after administration of R-EM-12 than after S-EM-12 [1]. In vitro hydrolysis half-life of racemic EM-12 in phosphate buffer (pH 7.4, 37°C) was approximately 12 h [1], indicating that EM-255 is formed on a pharmacologically relevant timescale.

drug metabolism pharmacokinetics metabolite identification

Physicochemical Divergence: Hydrogen-Bonding Capacity Differentiates EM-255 from 2,6-Dioxo Congeners

Calculated physicochemical parameters differentiate EM-255 from the 2,6-dioxo homologue EM-12 in terms of hydrogen-bond donor/acceptor balance and molecular weight . EM-255 (C13H14N2O2) has one hydrogen-bond donor and two hydrogen-bond acceptors with an exact mass of 230.105528 Da, whereas EM-12 (C13H12N2O3) contains an additional oxygen atom. This alteration affects computed lipophilicity and polar surface area, parameters that the 2021 physicochemistry study linked to IMiD-class cell permeability, intracellular bioavailability, and cereblon-mediated degradation efficiency [1]. Density and boiling point are calculated at 1.288 g/cm³ and 514.8°C respectively for EM-255 .

computational chemistry physicochemical profiling drug-likeness

Class-Level TNF-α Inhibition: Quantitative Framework from Direct EM-12 Analogues Informs EM-255 Positioning

Although no study has yet reported isolated TNF-α IC₅₀ data for EM-255 itself, EM-12 and its N-substituted phthalimidine analogues have been quantitatively screened in LPS-challenged RAW 264.7 macrophages. The most potent derivative, N-dithiophthalimidomethyl-3-(phthalimidin-2-yl)-2,6-dioxopiperidine (compound 14), reduced TNF-α synthesis by up to 48% at 30 μM with minor cellular toxicity, while EM-12-based compounds 9, 14, and 16 all achieved statistically significant TNF-α suppression exceeding that of thalidomide and lenalidomide (revlimid) under identical conditions [1]. Given that EM-255 is the mono-deoxy analogue of EM-12, quantitative TNF-α profiling against this benchmark is a high-priority gap to be addressed in procurement-driven head-to-head assays.

TNF-α inhibition immunomodulation neuroinflammation

Preferred Application Scenarios for EM-255 Based on Quantitative Evidence


CNS Behavioral Pharmacology Without Anaesthetic Confounding

EM-255 is the phthalimidine of choice when experimental protocols require CNS-depressant activity (e.g., suppression of spontaneous motor activity, anticonvulsant screening against maximal electroshock, or isolation-aggression inhibition) but must avoid the anaesthetic liability that confounds interpretation at high doses of EM-12 or EM-136 [1]. Direct head-to-head data confirm that EM-255 does not induce loss of righting reflex even at lethal-toxic exposures, providing a wider safety margin for dose–response studies of non-anaesthetic sedation.

Pharmacokinetic Metabolite Reference Standard for EM-12 Disposition Studies

Because EM-255 (EM-356) is the dominant urinary metabolite of EM-12 in primates, procurement of authentic EM-255 reference material is essential for LC–MS/MS method development, metabolite quantification in plasma and urine, and definitive confirmation of metabolite identity in in vitro microsomal or hepatocyte incubations [2]. This application directly supports preclinical ADME studies of EM-12 and related cereblon-modulating scaffolds.

Head-to-Head TNF-α and Immunomodulatory Benchmarking Against EM-12

The quantitative TNF-α inhibition data available for EM-12 and its N-substituted analogues (up to 48% reduction at 30 μM in RAW 264.7 macrophages; [3]) establish a clear benchmark. EM-255 has not been independently profiled in this assay. A high-value procurement scenario is the side-by-side comparative screening of EM-255 vs. EM-12 in LPS-challenged macrophage or human PBMC assays to determine whether the single 6-oxo deletion alters immunomodulatory potency, selectivity, or cytotoxicity.

Physicochemical and Permeability Profiling in CRBN-Targeting Degrader Design

The reduced hydrogen-bond donor/acceptor count of EM-255 (1 HBD, 2 HBA) relative to EM-12 (2 HBD, 3 HBA) predicts altered membrane permeability and intracellular bioavailability, parameters that the Hartung et al. (2021) study directly linked to cereblon engagement and degradation efficiency [4]. EM-255 should be prioritized for procurement by medicinal chemistry teams building structure–permeability relationships for phthalimidine-based molecular glues or PROTAC ligands where balanced polarity is critical.

Quote Request

Request a Quote for Phthalimidine, N-(2-oxo-3-piperidyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.